Ethyl (2-benzoyl-4-chlorophenyl)carbamate
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Overview
Description
Ethyl (2-benzoyl-4-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of carbamate, featuring a benzoyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-benzoyl-4-chlorophenyl)carbamate typically involves the reaction of 2-benzoyl-4-chloroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzoyl-4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Ethyl (2-benzoyl-4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2-benzoyl-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzoyl and chlorophenyl groups contribute to the compound’s affinity for the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: A similar compound with a benzimidazole ring instead of a chlorophenyl group.
Methyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: Another related compound with a methyl group instead of an ethyl group.
Uniqueness
Ethyl (2-benzoyl-4-chlorophenyl)carbamate is unique due to its specific combination of benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl (2-benzoyl-4-chlorophenyl)carbamate, also known as Ethyl N-(2-benzoyl-4-chlorophenyl)carbamate, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in pharmacology and toxicology.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 2-benzoyl-4-chlorophenol with an appropriate isocyanate. The carbamate functional group plays a crucial role in its biological activity by forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their functions reversibly.
The mechanism of action involves the interaction of the compound with specific molecular targets, primarily proteins and enzymes. The presence of the benzoyl and chlorophenyl moieties enhances the compound's binding affinity, allowing it to serve as a temporary inhibitor of various biological processes. This mechanism underlies its potential therapeutic applications, particularly in neuroprotection and cancer treatment .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death. For instance, studies demonstrated that certain derivatives of carbamates could protect neurons from etoposide-induced apoptosis, suggesting a similar protective mechanism might be applicable in cancer therapy .
Cell Line | IC50 (µM) | Activity |
---|---|---|
SH-SY5Y (Neuroblastoma) | 3–10 | Neuroprotective |
MCF-7 (Breast Cancer) | 7–20 | Cytotoxic |
HepG2 (Liver Cancer) | <20 | Cytotoxic |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in protecting neuronal cells from apoptosis induced by various stressors. It has been observed to increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state while activating autophagy through induction of beclin 1 . This suggests potential applications in treating neurodegenerative diseases.
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies reported moderate antibacterial activity against a range of pathogens, indicating its potential as an antimicrobial agent .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 30 µg/mL |
Toxicological Profile
Toxicity assessments have indicated that this compound exhibits low acute toxicity levels. In animal studies, doses up to 2000 mg/kg resulted in reversible nervous system manifestations without significant long-term effects . Histopathological examinations revealed only mild degenerative changes at high doses.
Case Studies and Research Findings
Several studies have focused on the compound's effects across different biological systems:
- Neuroprotection : In a study involving human iPSC-derived neurons, it was found that certain carbamate derivatives could protect up to 80% of neurons against etoposide-induced apoptosis at concentrations as low as 100 nM .
- Anticancer Studies : Research highlighted that derivatives of ethyl carbamates showed promising results against various cancer cell lines, indicating their potential for development as chemotherapeutic agents .
Properties
CAS No. |
69565-58-8 |
---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)18-14-9-8-12(17)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20) |
InChI Key |
IDWZJSVMZVUKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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